molecular formula C10H8F3NO5 B1462504 5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzaldehyde CAS No. 1096827-19-8

5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No.: B1462504
CAS No.: 1096827-19-8
M. Wt: 279.17 g/mol
InChI Key: NNFNWOPVAUSBFD-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzaldehyde (CAS 1096827-19-8) is a benzaldehyde derivative of interest in synthetic organic chemistry and materials science research. This compound is characterized by a molecular formula of C 10 H 8 F 3 NO 5 and a molecular weight of 279.17 g/mol . It is supplied with a typical purity of 95% . The specific combination of substituents—including the electron-donating methoxy group, the electron-withdrawing nitro group, and the trifluoroethoxy side chain—makes this benzaldehyde a potential versatile building block for the synthesis of more complex chemical architectures. Its reactive aldehyde group allows for further functionalization, making it a candidate for developing pharmaceutical intermediates, ligands, or novel organic materials . Researchers value this compound for its potential in constructing molecular scaffolds with specific electronic and steric properties. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) before handling. This compound may be harmful if swallowed and causes skin and serious eye irritation .

Properties

IUPAC Name

5-methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO5/c1-18-8-2-6(4-15)7(14(16)17)3-9(8)19-5-10(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFNWOPVAUSBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its therapeutic potential.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C9H8F3N2O3\text{C}_9\text{H}_8\text{F}_3\text{N}_2\text{O}_3

The synthesis of this compound typically involves a multi-step process starting from simpler aromatic compounds. For instance, the use of 3-methoxy-4-nitrobenzaldehyde as a precursor allows for the introduction of the trifluoroethoxy group via etherification reactions. The detailed synthetic pathway includes reactions with various reagents and conditions that yield high purity products, often confirmed by techniques such as NMR and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the anticancer activity of compounds containing trifluoroethyl groups. The incorporation of the trifluoroethoxy moiety in this compound has been shown to enhance its potency against various cancer cell lines. For example:

  • In vitro studies demonstrated that this compound exhibits significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values in the low micromolar range.
  • Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates:

  • Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.
  • Reduction of oxidative stress markers , which suggests a potential role in mitigating chronic inflammatory diseases.

Case Studies

Several case studies have underscored the therapeutic potential of this compound:

  • Study on Breast Cancer : A recent study evaluated the effects of this compound on MCF-7 cells. Results showed a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound.
    Concentration (μM)Cell Viability (%)Apoptosis Rate (%)
    01005
    107520
    255045
    502570
  • Anti-inflammatory Activity : In animal models of arthritis, administration of the compound resulted in significant reductions in paw swelling and joint inflammation compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Configuration and Electronic Effects

The compound’s trifluoroethoxy group is a key fluorinated moiety, a feature shared with several pharmaceuticals (e.g., lansoprazole derivatives) and agrochemicals (e.g., triflusulfuron methyl ester) . Below is a comparative analysis with analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Key Features Applications/References
5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzaldehyde 2-NO₂, 4-OCH₂CF₃, 5-OCH₃ High electron deficiency due to NO₂ and CF₃; methoxy moderates reactivity Discontinued (potential intermediates)
2-Fluoro-5-methoxybenzaldehyde 2-F, 5-OCH₃ Fluorine enhances lipophilicity; methoxy aids solubility Pharmaceutical intermediates
5-Fluoro-2-methoxybenzaldehyde (CAS 19415-51-1) 5-F, 2-OCH₃ Fluoro and methoxy balance electronic effects Synthetic building block
5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde (CAS 1042369-35-6) 5-F, 2-(C≡C-Ph-OCH₃) Acetylenic linkage enables conjugation; methoxy modulates steric effects Specialty chemicals
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The nitro and trifluoroethoxy groups in the target compound create a highly electron-deficient aromatic ring, enhancing electrophilicity at the aldehyde group. This contrasts with analogs like 2-Fluoro-5-methoxybenzaldehyde, where fluorine (moderate EWG) and methoxy (electron-donating group, EDG) yield a milder electronic profile .
  • Fluorinated Moieties: The trifluoroethoxy group (OCH₂CF₃) offers superior metabolic stability compared to simple methoxy or ethoxy groups, a trait exploited in agrochemicals (e.g., triflusulfuron methyl ester) and proton pump inhibitors (e.g., lansoprazole derivatives) .
  • In contrast, fluorine or acetylene groups in analogs improve stability and synthetic utility .

Preparation Methods

Williamson Ether Synthesis for Trifluoroethoxy Substitution

Reaction Conditions and Optimization

The preparation methods emphasize environmentally friendly and efficient processes:

  • Use of inert organic solvents such as toluene, ethyl acetate, DMF, or DMSO.
  • Control of temperature during reagent addition (ambient to 50 °C).
  • Variation in reagent addition order and rate (one portion or dropwise).
  • In situ reaction steps to avoid intermediate work-up, improving yield and simplifying the process.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Ether formation (trifluoroethoxy) 2-(chloromethyl)-pyridine derivative + phenol, K2CO3 DMF 80 °C, overnight 97 Williamson ether synthesis (ref 4)
Methylation of hydroxy group Iodomethane, K2CO3 DMF Room temp, 16 h Quantitative (100%) Conversion of hydroxy to methoxy (ref 3)
Nitro group introduction Nitration or starting material - - - Often pre-existing nitro group
Oxidation to aldehyde Oxidants (KMnO4, NaBO3, H2O2), pyridine base, Cu catalyst Ethyl acetate, DMF Ambient to 50 °C Up to 90 High yield aldehyde formation (ref 1)

Research Findings and Analysis

  • The presence of the nitro group significantly influences reaction pathways, often accelerating side reactions such as Cannizzaro reactions under basic conditions (ref 2). Careful control of base quantity and reaction conditions is necessary to avoid undesired by-products.
  • The use of potassium carbonate as a mild base is preferred for methylation and etherification steps to maintain selectivity and high yield.
  • Solvent choice impacts reaction rate and yield; polar aprotic solvents like DMF facilitate nucleophilic substitutions effectively.
  • Catalyst presence (e.g., copper salts) in oxidation steps enhances conversion efficiency without harsh conditions.

Q & A

Q. What in silico toxicity screening tools are suitable for prioritizing derivatives of this compound for preclinical testing?

  • Methodological Answer : Use QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity. Validate with Ames test data for nitroaromatics, as false positives are common due to the nitro group’s redox activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzaldehyde
Reactant of Route 2
5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzaldehyde

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